4-Methoxybenzylzinc chloride

Cobalt Catalysis Negishi Coupling Diarylmethane Synthesis

4-Methoxybenzylzinc chloride delivers the 4-methoxybenzyl synthon with an electron-donating para-OMe that fundamentally alters reactivity versus generic benzylzinc halides. Deploy in Negishi couplings for higher yields with electron-poor aryl bromides. Essential for constructing 4-methoxybenzyl motifs in asymmetric synthesis (e.g., (R)-Cinacalcet). Class-level functional group tolerance enables late-stage diversification without disturbing esters, nitriles, or heterocycles—a key advantage over aggressive Grignard/organolithium alternatives. Supplied as 0.5 M THF solution for stability and precise handling.

Molecular Formula C8H9ClOZn
Molecular Weight 222.0 g/mol
CAS No. 312693-17-7
Cat. No. B1599315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzylzinc chloride
CAS312693-17-7
Molecular FormulaC8H9ClOZn
Molecular Weight222.0 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[CH2-].Cl[Zn+]
InChIInChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
InChIKeyAMKXMADQMVPOCK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxybenzylzinc Chloride (CAS 312693-17-7): A Definitive Technical Profile for Procuring the Optimal Benzylic Organozinc Reagent


4-Methoxybenzylzinc chloride (CAS 312693-17-7) is a functionalized benzylic organozinc reagent widely utilized as a nucleophilic building block in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling [1]. Supplied almost exclusively as a 0.5 M solution in tetrahydrofuran (THF) to ensure stability and precise handling, this compound serves as a critical source of the 4-methoxybenzyl synthon . Its defining characteristic is the electron-donating para-methoxy substituent, which fundamentally alters its electronic properties and reactivity profile compared to the unsubstituted parent compound, benzylzinc chloride [2].

Why Generic Benzylic Zinc Reagents are Not Substitutable for 4-Methoxybenzylzinc Chloride: A Risk Analysis for Procurement and Synthesis


Substituting 4-methoxybenzylzinc chloride with a generic benzylzinc halide or an alternative organometallic is not a chemically neutral decision. The electron-donating nature of the para-methoxy group directly influences the stability, nucleophilicity, and steric environment of the benzylic carbon-zinc bond [1]. This electronic effect is a primary driver of reaction outcome, meaning that replacing it with an unsubstituted or differently substituted reagent (e.g., 4-chlorobenzylzinc chloride) can lead to divergent yields, altered selectivity, and even complete reaction failure [2]. The following evidence demonstrates that the presence and position of the methoxy substituent are critical parameters for achieving the specific reactivity and yields documented for this compound.

Quantitative Evidence Guide: 4-Methoxybenzylzinc Chloride's Differentiated Performance in Cross-Coupling Reactions


Cobalt-Catalyzed Cross-Coupling Yields: 4-Methoxybenzylzinc Chloride vs. Unsubstituted Benzylzinc Chloride

In a direct comparison under identical cobalt-catalyzed conditions (5 mol% CoCl₂, 10 mol% isoquinoline, THF, 25 °C, 2h), 4-methoxybenzylzinc chloride exhibits a significantly higher yield in cross-coupling with 4-bromobenzonitrile compared to its unsubstituted analog, benzylzinc chloride [1]. The presence of the para-methoxy group enhances the reaction efficiency, a trend consistent with the electronic influence of this electron-donating substituent.

Cobalt Catalysis Negishi Coupling Diarylmethane Synthesis

Enantioselective Synthesis: Differentiating (R)-Cinacalcet Intermediate via Co-Catalyzed Negishi Coupling

4-Methoxybenzyl 2-bromopropanoate, a derivative of 4-methoxybenzylzinc chloride, participates in a cobalt-catalyzed asymmetric Negishi cross-coupling that is central to a novel enantioselective route to the drug (R)-Cinacalcet [1]. This specific substitution pattern is integral to the synthetic strategy. A comparator study using a different arylzinc reagent would not afford the same product or enantioselectivity profile.

Asymmetric Synthesis Cobalt Catalysis Pharmaceutical Intermediate

Functional Group Tolerance in Negishi Couplings: Benzylic Organozinc Chlorides vs. Arylzinc Bromides

Benzylic organozinc chlorides, as a class, demonstrate a broader functional group tolerance in Negishi cross-couplings compared to the more reactive but less chemoselective arylzinc bromides [1]. This class-level advantage is a primary reason for selecting a benzylic zinc chloride over a corresponding aryl zinc bromide. The 4-methoxybenzylzinc chloride exemplifies this class behavior, enabling couplings in the presence of sensitive functionalities such as esters, nitriles, and ketones [2].

Functional Group Compatibility Negishi Coupling Late-Stage Functionalization

Optimal Application Scenarios for 4-Methoxybenzylzinc Chloride Based on Differentiated Performance


Synthesis of Functionalized Diarylmethanes via Cobalt Catalysis

The compound is best deployed in the synthesis of 4-methoxy-substituted diarylmethanes. As demonstrated by the direct yield comparison with unsubstituted benzylzinc chloride [1], the electron-donating methoxy group can lead to higher yields in cobalt-catalyzed cross-couplings with electron-poor aryl bromides. This makes it the preferred reagent when the target molecule requires a 4-methoxybenzyl motif and maximum efficiency is paramount.

Enantioselective Construction of Chiral Pharmaceutical Intermediates

The reagent is a critical structural component in asymmetric synthetic routes, as illustrated by the (R)-Cinacalcet synthesis [1]. Its role is not as a generic nucleophile but as a specific structural building block. This application is unique to the 4-methoxybenzyl derivative and cannot be replaced by any other benzylzinc halide. Researchers in medicinal chemistry and process chemistry should prioritize this reagent when their synthetic plan calls for this exact moiety.

Late-Stage Functionalization of Complex Substrates Bearing Sensitive Groups

Owing to the class-level functional group tolerance of benzylic zinc chlorides, this reagent is ideal for late-stage diversification in complex molecule synthesis [1]. Its lower reactivity compared to arylzinc halides allows it to participate in Negishi couplings without disturbing pre-existing esters, nitriles, or heterocycles [2]. This is a key differentiator from more aggressive organometallic nucleophiles like Grignard or organolithium reagents.

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